molecular formula C6H8O3 B14723812 2,4(3H,5H)-Furandione, 3,5-dimethyl- CAS No. 5460-81-1

2,4(3H,5H)-Furandione, 3,5-dimethyl-

Cat. No.: B14723812
CAS No.: 5460-81-1
M. Wt: 128.13 g/mol
InChI Key: JZLFAWGGYBKIQL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4(3H,5H)-furandione (CAS 5460-81-1) is a cyclic diketone derivative with two methyl substituents at positions 3 and 4. Its molecular formula is C₆H₈O₃, and it has a molecular weight of 128.13 g/mol . This compound is identified as a flavor or aroma contributor in thermally processed foods, such as roasted sweet potatoes, where it is detected at a retention index of 1908 in gas chromatography (GC) analyses . Its low peak area (0.17 in GC analysis) suggests it is a minor but sensorially significant component in complex matrices .

Properties

CAS No.

5460-81-1

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3,5-dimethyloxolane-2,4-dione

InChI

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h3-4H,1-2H3

InChI Key

JZLFAWGGYBKIQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(3H,5H)-Furandione, 3,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 3,5-dimethyl-4-hydroxy-2-pentenoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2,4(3H,5H)-Furandione, 3,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4(3H,5H)-Furandione, 3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4(3H,5H)-Furandione, 3,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Furandione, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the carbonyl group in the furan ring, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 2,4(3H,5H)-Furandione (Tetronic Acid)

  • Molecular Formula : C₄H₄O₃
  • Molecular Weight : 100.07 g/mol .
  • Key Differences :
    • Lacks methyl groups, resulting in lower molecular weight and higher polarity.
    • Widely used as a precursor in organic synthesis, whereas the 3,5-dimethyl derivative is more niche, associated with food chemistry .

Monomethyl Derivatives

a) 3-Methyl-2,4(3H,5H)-Furandione
  • CAS : 616-02-4
  • Molecular Formula : C₅H₆O₃
  • Molecular Weight : 114.10 g/mol .
  • Key Differences :
    • Single methyl group reduces hydrophobicity compared to the 3,5-dimethyl variant.
    • Detected in sugarcane honey, linked to authenticity markers in agricultural products .
b) 2,5-Furandione, 3-Methyl-
  • Molecular Weight : 112 g/mol
  • Retention Time : 16.437 minutes (GC) .
  • Key Differences :
    • Structural isomerism alters reactivity; this compound is more prevalent in bio-oil valorization studies .

Dimethyl Structural Isomers

a) 2,5-Dimethyl-3,4(2H,5H)-Furandione
  • CAS : 68755-49-7
  • Molecular Formula : C₆H₈O₃ (same as target compound)
  • Key Differences: Methyl groups at positions 2 and 5 instead of 3 and 5. No reported natural occurrence; primarily a synthetic intermediate .
b) 3-Ethyl-2,4(3H,5H)-Furandione
  • Molecular Weight : 128 g/mol (same as target compound)
  • Retention Time : 5.76 minutes (GC) .

Physicochemical and Functional Comparisons

Chromatographic Behavior

Compound Retention Time/Index Molecular Weight Methyl Groups Source
3,5-Dimethyl-2,4(3H,5H)-furandione 36.49 min / 1908 RI 128.13 2 Roasted sweet potatoes
3-Methyl-2,4(3H,5H)-furandione 22.375–22.725 min 114.10 1 Bio-oil, sugarcane
2,5-Dimethyl-3,4(2H,5H)-furandione N/A 128.13 2 Synthetic intermediates
  • Trend : Additional methyl groups increase retention time due to enhanced hydrophobicity .

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